3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride
Overview
Description
3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H12Cl2FN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
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Biological Activity
3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride is a pyrrolidine derivative characterized by a chlorophenyl group and a fluorine atom. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in inhibiting specific biological targets related to various diseases.
The compound's molecular formula is , with a molecular weight of approximately 125.57 g/mol. Its structure includes a five-membered pyrrolidine ring, which is common among various pharmaceutical agents, enhancing its reactivity and biological activity due to the presence of halogen substituents.
Property | Value |
---|---|
CAS Number | 136725-55-8 |
Chemical Formula | C₄H₉ClFN |
Molecular Weight | 125.57 g/mol |
Purity | ≥98% |
Melting Point | 179-186 °C |
Optical Rotation | -8.64° (c = 1, methanol) |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the reaction of 2-chlorobenzaldehyde with an appropriate amine to form an imine, which is then reduced to yield the pyrrolidine structure. Subsequent fluorination can be achieved using reagents like Selectfluor under controlled conditions to ensure selective substitution at the desired position on the pyrrolidine ring.
The biological activity of this compound is primarily linked to its ability to act as an inhibitor for specific enzymes and receptors. Notably, it has been studied for its potential to inhibit complement factor D, which plays a critical role in the complement system implicated in various inflammatory diseases. The mechanism generally involves binding to the active site of the enzyme or receptor, thereby blocking its activity.
Pharmacological Applications
Research indicates that compounds similar to this compound have applications in treating conditions associated with excessive complement activation. These include autoimmune diseases and certain types of cancer where complement factors contribute to disease progression . Additionally, structural modifications of this compound have been explored to enhance its pharmacokinetic properties and selectivity towards specific biological targets.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on complement factor D, leading to reduced inflammation in animal models of autoimmune diseases.
- Dopaminergic Activity : Another study explored the dopaminergic properties of similar pyrrolidine derivatives, showing that modifications could lead to enhanced selectivity for dopamine receptors, potentially offering therapeutic benefits in treating neurological disorders .
- Fluorinated Drug Development : The incorporation of fluorine in drug design has been shown to improve metabolic stability and binding affinity to target proteins. This characteristic is crucial for developing effective therapies with fewer side effects .
Properties
IUPAC Name |
3-(2-chlorophenyl)-3-fluoropyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-9-4-2-1-3-8(9)10(12)5-6-13-7-10;/h1-4,13H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNPEVNALHJREB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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